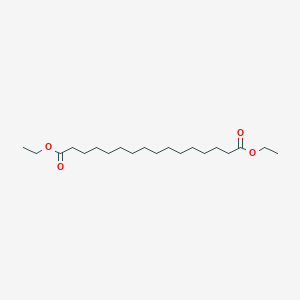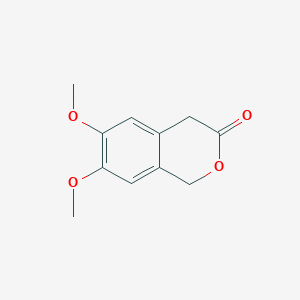
Tetramethylmurexideammoniumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylmurexideammoniumsalt, also known as ammonium purpurate, is a chemical compound with the molecular formula C12H16N6O6. It is a purple solid that is soluble in water and was historically used as a dye for wool. The compound is known for its vibrant color and its use as an indicator reagent in various chemical reactions .
Métodos De Preparación
Tetramethylmurexideammoniumsalt can be synthesized through the reaction of uric acid with dilute nitric acid, followed by the addition of ammonia. This process involves the degradative oxidation of uric acid to form purpuric acid, which then combines with ammonia to yield the final product . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Tetramethylmurexideammoniumsalt undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, ammonia, and various oxidizing agents. The major products formed from these reactions include purpuric acid and its derivatives . The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a variety of chemical transformations .
Aplicaciones Científicas De Investigación
Tetramethylmurexideammoniumsalt has a wide range of scientific research applications. In chemistry, it is used as an indicator reagent for the detection of uric acid and other related compounds . In biology, it is employed in various staining techniques to visualize cellular components. In medicine, the compound has been studied for its potential use in diagnostic assays and therapeutic applications. Additionally, it is used in the industry for the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of tetramethylmurexideammoniumsalt involves its ability to form complexes with metal ions and other molecules. This interaction is facilitated by the compound’s unique molecular structure, which allows it to bind to specific targets and pathways. The formation of these complexes can lead to changes in the chemical and physical properties of the target molecules, resulting in various biological and chemical effects .
Comparación Con Compuestos Similares
Tetramethylmurexideammoniumsalt is similar to other quaternary ammonium salts, such as tetramethylammonium hydroxide and benzalkonium chloride. it is unique in its ability to form highly colored complexes, making it particularly useful as an indicator reagent. Other similar compounds include purpuric acid and its derivatives, which share some of the same chemical properties but differ in their specific applications and reactivity .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to form colored complexes make it a valuable tool for researchers and industrial applications alike.
Propiedades
Número CAS |
18641-48-0 |
|---|---|
Fórmula molecular |
C12H16N6O6 |
Peso molecular |
340.29 g/mol |
Nombre IUPAC |
azane;5-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)imino-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H13N5O6.H3N/c1-14-7(18)5(8(19)15(2)11(14)22)13-6-9(20)16(3)12(23)17(4)10(6)21;/h18H,1-4H3;1H3 |
Clave InChI |
BBINVVWBDJPLOG-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)[O-].[NH4+] |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)O.N |
Sinónimos |
tetramethylmurexide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)





![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)

